molecular formula C15H15IO B8798090 1-Iodo-3-(phenethoxymethyl)benzene

1-Iodo-3-(phenethoxymethyl)benzene

Cat. No.: B8798090
M. Wt: 338.18 g/mol
InChI Key: XYNVUOUMFNKCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-(phenethoxymethyl)benzene is a useful research compound. Its molecular formula is C15H15IO and its molecular weight is 338.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15IO

Molecular Weight

338.18 g/mol

IUPAC Name

1-iodo-3-(2-phenylethoxymethyl)benzene

InChI

InChI=1S/C15H15IO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2

InChI Key

XYNVUOUMFNKCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 mL round-bottom flask was placed under N2 a solution of 2-phenylethanol (110 mg, 0.90 mmol) in tetrahydrofuran (10 mL). Sodium hydride (26 mg, 1.08 mmol, 1.2 equiv.) was added with ice cooling. The mixture was stirred for 2 h at 25° C., then 3-iodobenzyl bromide (320 mg, 1.08 mmol, 1.2 equiv.) and n-Bu4NBr (30 mg, 0.09 mmol, 0.10 equiv.) were added. The resulting solution was stirred for 20 h at 25° C. The reaction progress was monitored by TLC (SiO2, EtOAc/petroleum ether 1:5). The reaction was quenched by the addition of saturated aqueous NH4Cl solution. The resulting solution was extracted with EtOAc, and the organic layers were combined, dried over Na2SO4, and concentrated under vacuum. The residue was chromatographed on silica gel with EtOAc/petroleum ether 1:20 to obtain 300 mg (99%) of 1-iodo-3-(phenethoxymethyl)benzene as a yellow oil.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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